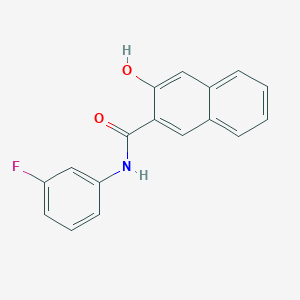

2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy-

Description

The compound 2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- (hereafter referred to as the target compound) is a naphthalene derivative featuring a carboxamide group at position 2, a hydroxyl group at position 3, and a 3-fluorophenyl substituent on the amide nitrogen. Its structure combines aromatic naphthalene with a fluorinated aromatic ring, making it relevant for applications in materials science, pharmaceuticals, and organic synthesis. The 3-hydroxy group facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s conformation .

Properties

CAS No. |

53151-10-3 |

|---|---|

Molecular Formula |

C17H12FNO2 |

Molecular Weight |

281.28 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C17H12FNO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |

InChI Key |

OXJWZFBWPDNPHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)F)O |

Origin of Product |

United States |

Preparation Methods

Coupling Agents and Reaction Conditions

The following coupling agents are commonly employed in the synthesis:

- N,N’-Dicyclohexylcarbodiimide (DCC)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Carbonyldiimidazole (CDI)

These agents activate the carboxyl group of 3-hydroxy-2-naphthoic acid, enabling nucleophilic attack by the amino group of 3-fluoroaniline to form the amide bond efficiently.

Typical solvents used include:

- Benzene

- Toluene

- Tetrahydrofuran (THF)

- Dioxane

- Dichloromethane (DCM)

- Chloroform

- N,N-Dimethylformamide (DMF)

A base such as triethylamine, pyridine, or sodium hydroxide may be added to neutralize the acid formed during the reaction and drive the reaction forward.

The reaction is often conducted at room temperature or slightly elevated temperatures to optimize yield and reduce side reactions.

Industrial Scale Preparation

For industrial production, the synthetic route is scaled up with process optimization focusing on:

- Use of continuous flow reactors for better control over reaction parameters.

- Automated systems for precise temperature, mixing, and reagent addition control.

- Optimization of reagent stoichiometry to maximize yield and minimize waste.

- Purification techniques such as recrystallization and column chromatography are employed to isolate the pure compound.

Chemical Reaction Analysis

Reaction Types Involving the Compound

The compound’s chemical structure allows it to undergo several types of reactions:

| Reaction Type | Description | Common Reagents/Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Hydroxyl group oxidation to carbonyl group | Potassium permanganate (KMnO₄), CrO₃ | Ketones or aldehydes |

| Reduction | Reduction of carbonyl back to hydroxyl | Sodium borohydride (NaBH₄), LiAlH₄ | Alcohol derivatives |

| Electrophilic Substitution | Substitution on aromatic rings by electrophiles | Halogens (Br₂, Cl₂) | Halogenated derivatives |

| Nucleophilic Substitution | Substitution on aromatic rings by nucleophiles | Amines, thiols | Aminated or thiolated derivatives |

Reaction Mechanism Notes

- The amide bond formation is facilitated by carbodiimide coupling agents, which activate the carboxyl group to form an O-acylisourea intermediate, subsequently attacked by the amine nucleophile.

- The presence of the 3-hydroxy group on the naphthalene ring can influence reactivity, potentially participating in hydrogen bonding or intramolecular interactions during synthesis.

- The fluorine atom on the phenyl ring enhances chemical stability and may affect electronic properties, influencing reaction kinetics and biological activity.

Data Table: Preparation Parameters and Outcomes

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials | 3-Hydroxy-2-naphthoic acid, 3-fluoroaniline | Purity >98% recommended |

| Coupling agents | DCC, EDC, CDI | DCC and EDC most common |

| Solvents | DCM, THF, DMF, benzene | Choice depends on solubility and reaction scale |

| Base additives | Triethylamine, pyridine | Used to neutralize acid byproducts |

| Reaction temperature | 20–40 °C | Room temperature to mild heating |

| Reaction time | 4–24 hours | Depends on scale and reagent reactivity |

| Purification methods | Recrystallization, column chromatography | To achieve high purity (>95%) |

| Yield | 70–90% | Optimized by controlling stoichiometry and reaction time |

| Physical state of product | White to light gray crystalline powder | Melting point typically around 222–223 °C (for related compounds) |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-fluorophenylcarbamoyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Hydroxy-3-(3-fluorophenylcarbamoyl)naphthalene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(3-fluorophenylcarbamoyl)naphthalene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenyl Ring Analogues

N-(3-Nitrophenyl)-3-hydroxy-2-naphthalenecarboxamide (CAS 135-65-9)

- Key Differences : Replaces the 3-fluorophenyl group with a 3-nitrophenyl moiety.

- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the amide nitrogen compared to fluorine. This may decrease hydrogen-bonding capacity and alter solubility in polar solvents .

- Applications : Nitro-substituted derivatives are often intermediates in azo dye synthesis (e.g., Pigment Red 170, CAS 2786-76-7) .

N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (CAS 137-52-0)

- Key Differences : Features a 5-chloro-2-methoxyphenyl group.

- Impact : The methoxy (-OCH₃) group is electron-donating, countering the electron-withdrawing effect of chlorine. This dual substitution may enhance resonance stabilization and improve thermal stability .

- Applications : Used as a coupling component in dyes (e.g., Azoic Coupling Component 34) .

N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide (CAS 92-78-4, Naftol AS-E)

Substituents on the Naphthalene Core

3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (CAS 92-80-8)

- Key Differences : Replaces the 3-fluorophenyl group with a 2-hydroxyethyl chain.

- Impact : The hydroxyethyl group introduces additional hydrogen-bonding sites, increasing hydrophilicity and solubility in aqueous solutions compared to the hydrophobic fluorophenyl group .

- Applications: Potential use in pharmaceutical formulations requiring enhanced bioavailability .

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

- Key Differences : Substitutes fluorine with an ethyl group at the ortho position.

- The lack of electronegative substituents may also weaken intermolecular interactions .

Azo-Linked Derivatives

2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy-4-(phenylazo)- (CAS 62148-36-1)

- Key Differences : Incorporates an azo (-N=N-) group at position 3.

- Impact : The azo group enables conjugation across the naphthalene ring, shifting absorption spectra to visible wavelengths (used in dyes). The ethoxy group (-OCH₂CH₃) enhances solubility in organic solvents .

- Applications : Pigment synthesis (e.g., Pigment Red 8, CAS 104074-25-1) .

Quantum Chemical and Structural Comparisons

- Intramolecular Hydrogen Bonding : The target compound’s 3-hydroxy group forms a stabilizing hydrogen bond with the carbonyl oxygen, a feature shared with other 3-hydroxy-naphthalenecarboxamides. Substituents on the phenyl ring (e.g., fluorine, nitro) modulate this interaction by altering electron density .

- Conformational Stability : Para-substituted derivatives (e.g., 4-chlorophenyl) exhibit planar conformations due to resonance, while meta-substituted analogues (e.g., 3-fluorophenyl) may adopt twisted geometries, affecting packing in crystalline phases .

Data Tables

Table 1: Structural Analogues of 2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy-

Table 2: Electronic and Physical Properties

*LogP values estimated via computational models.

Biological Activity

2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity based on diverse research findings, including case studies, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C14H11FNO2

- Molecular Weight : 245.24 g/mol

- IUPAC Name : 2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy-

- Structure : The compound features a naphthalene ring system substituted with a carboxamide group and a hydroxyl group.

The biological activity of 2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that 2-Naphthalenecarboxamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- A specific study demonstrated that the compound effectively reduced the viability of breast cancer cells through modulation of apoptotic pathways.

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing cytokine production in activated macrophages.

- In vitro assays indicated a decrease in pro-inflammatory markers when treated with this compound.

-

Antimicrobial Activity :

- Preliminary investigations suggest that the compound possesses antimicrobial properties against certain bacterial strains.

- The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine production in macrophages | |

| Antimicrobial | Disrupts bacterial membranes |

Case Study Analysis

A notable case study involved the application of 2-Naphthalenecarboxamide in a therapeutic setting for cancer treatment. Researchers conducted an experiment where mice bearing tumor xenografts were treated with varying doses of the compound. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a lead compound for further development.

Comparative Analysis

When compared to similar compounds such as other naphthalene derivatives, 2-Naphthalenecarboxamide stands out due to its unique combination of functional groups that enhance its biological activity. For instance:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-Naphthalenecarboxamide, N-(3-F) | High | Moderate | Low |

| 1-Naphthalenecarboxamide | Moderate | Low | Moderate |

| 4-Fluoronaphthalenecarboxamide | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.